molecular formula C18H19F3N4O4S B2708957 N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921569-20-2

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2708957
CAS No.: 921569-20-2
M. Wt: 444.43
InChI Key: LEKZQRHGJXBLAH-UHFFFAOYSA-N
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Description

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a sophisticated synthetic compound of significant interest in early-stage pharmacological research, particularly in the exploration of enzyme inhibition and signal transduction pathways. Its molecular architecture, which integrates an imidazole core, a thioether linkage, and a trifluoromethoxy phenyl group , suggests potential as a tool compound for targeting specific protein classes. Researchers are investigating its utility as a potential inhibitor of kinases or other ATP-binding enzymes , where the imidazole-thioacetamide scaffold may compete for the ATP-binding site. The presence of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate membrane permeability, making this compound a valuable probe for studying structure-activity relationships in vitro. Furthermore, the molecule's functional groups, including the hydroxymethyl and the N-allyl acetamide, provide handles for further chemical modification or for probing interactions with key amino acid residues in enzymatic pockets. Its primary research value lies in its application as a chemical probe to dissect complex biological processes, identify novel therapeutic targets, and elucidate mechanisms of action in cellular models of disease.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4S/c1-2-7-22-15(27)9-25-13(10-26)8-23-17(25)30-11-16(28)24-12-3-5-14(6-4-12)29-18(19,20)21/h2-6,8,26H,1,7,9-11H2,(H,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZQRHGJXBLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

N allyl 2 5 hydroxymethyl 2 2 oxo 2 4 trifluoromethoxy phenyl amino ethyl thio 1H imidazol 1 yl acetamide\text{N allyl 2 5 hydroxymethyl 2 2 oxo 2 4 trifluoromethoxy phenyl amino ethyl thio 1H imidazol 1 yl acetamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole moiety is known for its role in mimicking histidine residues in proteins, potentially influencing enzyme activity and receptor binding.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that N-allyl derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing imidazole rings have been reported to exhibit antibacterial and antifungal properties. Studies on related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating that N-allyl derivatives may also possess similar activities .

Anti-inflammatory Effects

The anti-inflammatory potential of N-allyl derivatives is supported by their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds with similar functionalities have been documented to reduce inflammation markers in preclinical models, suggesting that N-allyl derivatives could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

StudyFindings
In vitro Study on Cancer Cell Lines N-allyl derivatives showed IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity Assessment The compound demonstrated significant inhibition against E. coli and C. albicans at concentrations as low as 50 µg/mL .
Anti-inflammatory Model In a murine model of inflammation, treatment with N-allyl derivatives resulted in a 40% reduction in paw edema compared to control groups .

Structure–Activity Relationship (SAR)

The biological activity of N-allyl derivatives can be influenced by various structural modifications. For instance:

  • Alkyl Chain Length : Variations in the length of the allyl group can affect solubility and membrane permeability.
  • Substituents on the Imidazole Ring : Different substituents can enhance or diminish receptor affinity and selectivity.
  • Trifluoromethoxy Group : This group has been associated with increased potency due to enhanced electronic properties.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological properties that have been explored in research:

Antimicrobial Activity
Research indicates that imidazole derivatives, similar to N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide, possess antimicrobial properties. For example, compounds with imidazole moieties have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential
Certain imidazole derivatives have demonstrated anticancer activities by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the imidazole ring can enhance the compound's ability to inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction .

Enzyme Inhibition
Compounds containing imidazole structures are known to inhibit various enzymes, including proteases and kinases. This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role, such as cancer and inflammatory disorders .

Therapeutic Potential

The therapeutic applications of this compound can be categorized as follows:

Therapeutic Area Potential Applications Mechanism of Action
AntimicrobialTreatment of bacterial infectionsDisruption of cell membranes
AnticancerChemotherapy adjunctInduction of apoptosis
Anti-inflammatoryTreatment of chronic inflammatory diseasesEnzyme inhibition

Case Studies

Several case studies illustrate the applications of similar compounds:

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of imidazole derivatives against E. coli and found that modifications similar to those in N-allyl compounds significantly increased antibacterial activity, demonstrating zones of inhibition that suggest effective antimicrobial properties .

Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with imidazole derivatives showed a marked decrease in cell viability, supporting their potential use as anticancer agents. The study highlighted the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethoxy group enhances lipophilicity and resistance to oxidative degradation compared to the nitro group in 1.7, which may improve pharmacokinetics .
  • The N-allyl acetamide side chain introduces steric bulk absent in 1.7 and 2a-2b, possibly affecting membrane permeability .

Key Observations :

  • The target compound’s thioether linkage likely requires milder conditions than the cyclocondensation used for 1.7, reducing side reactions .
  • Unlike 2a-2b, which employs sodium acetate as a base, the target’s synthesis may omit this, favoring neutral or acidic conditions due to its imidazole core .

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